molecular formula C8H13FO4 B104196 Diethyl 2-fluoro-2-methylmalonate CAS No. 16519-02-1

Diethyl 2-fluoro-2-methylmalonate

Cat. No. B104196
CAS RN: 16519-02-1
M. Wt: 192.18 g/mol
InChI Key: QMSICYQQZWUMHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diethyl 2-fluoro-2-methylmalonate involves the use of titanium (IV) isopropylate and N-fluorobis (methanesulfonyl)imide in 1,2-dichloro-ethane at 20℃ for 12 hours . The reaction yields the desired product quantitatively . The crude product is then purified by silica gel column chromatography .


Molecular Structure Analysis

The molecular structure of Diethyl 2-fluoro-2-methylmalonate consists of 8 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

Diethyl 2-fluoro-2-methylmalonate is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.57, indicating its lipophilicity . It is very soluble in water, with a solubility of 4.76 mg/ml .

Scientific Research Applications

Computational Chemistry

Lastly, in computational chemistry, this compound is often used in molecular modeling and simulations to predict the behavior of fluorinated compounds in various chemical systems. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

Safety and Hazards

Diethyl 2-fluoro-2-methylmalonate is classified as a dangerous substance . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . The safety precautions include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Diethyl 2-fluoro-2-methylmalonate are currently unknown . Identifying these pathways can provide insights into the downstream effects of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence diethyl 2-fluoro-2-methylmalonate is currently lacking .

properties

IUPAC Name

diethyl 2-fluoro-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSICYQQZWUMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516766
Record name Diethyl fluoro(methyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-fluoro-2-methylmalonate

CAS RN

16519-02-1
Record name Diethyl fluoro(methyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-fluoro-2-methylmalonate
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Synthesis routes and methods

Procedure details

Diethyl 2-methylmalonate (870 mg, 860 μL, 5 mmole) was dissolved in anhydrous tetrahydrofuran (10 mL) under nitrogen. Sodium hydride (250 mg as a 60% oil dispersion, 6 mmole) was added and the mixture was stirred until hydrogen evolution ceased (about 15 minutes). The reaction mixture was diluted with toluene (20 mL) and transferred dropwise to a solution of N-fluoro-N-neopentyl-p-toluenesulfonamide (1.295 g, 5 mmole) in anhydrous toluene (10 mL) over 5 minutes. A precipitate formed during addition and the reaction temperature rose from 23° to 36°. After stirring an additional 5 minutes under nitrogen, the reaction mixture was diluted with ether (100 mL), washed with aqueous 1N oxalic acid (30 mL), 10% aqueous potassium bicarbonate (30 mL), and saturated aqueous sodium chloride (30 mL) solutions, and then dried over anhydrous magnesium sulfate. Filtration, removal of solvent under reduced pressure, and purification by flash column chromatography (silica, 1:1 methylene chloride-hexane) yielded diethyl 2-fluoro-2-methylmalonate (512 mg, 53% yield) as a colorless liquid. This material, and additional samples prepared by this procedure, were analyzed and provided the following results: IR (liquid film) γmax (cm-1) 2940 (m), 1750 (s, ester), 1440 (m), 1370 (m), 1290 (s); 1H NMR (80 MHz, CDCl3) δ1.33 (t, J=8 Hz, 6H, CH2CHHD 3), 1.81 (d, J=22.67 Hz, 3H, CH3), 4.30 (q, J=8 Hz, 4H, CH2); 19F NMR (94.1 MHz, CDCl3) -158.02 (q, J=22 Hz, 1F); HRMS (M--CH2CH3) calcd. for C6H8O3F: 147.0457; found: 147.0450; LRMS (CI) m/e 193.
Quantity
860 μL
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reactant
Reaction Step One
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10 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
oil
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0 (± 1) mol
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reactant
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0 (± 1) mol
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1.295 g
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reactant
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10 mL
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20 mL
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Quantity
100 mL
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-fluoro-2-methylmalonate
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Diethyl 2-fluoro-2-methylmalonate
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Diethyl 2-fluoro-2-methylmalonate
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Diethyl 2-fluoro-2-methylmalonate
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Reactant of Route 6
Diethyl 2-fluoro-2-methylmalonate

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